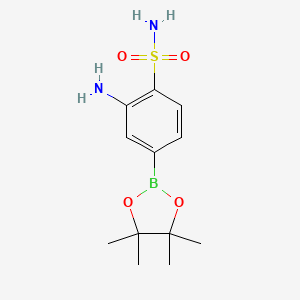

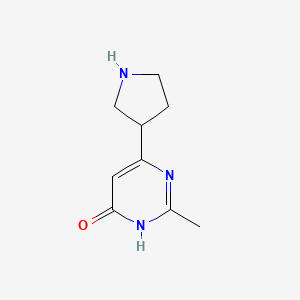

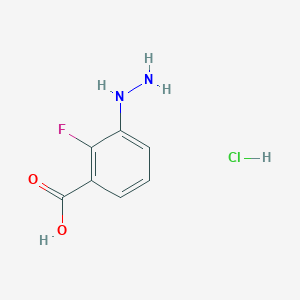

![molecular formula C7H9NO2 B1653699 5-Azaspiro[3.4]octane-6,8-dione CAS No. 1909305-14-1](/img/structure/B1653699.png)

5-Azaspiro[3.4]octane-6,8-dione

Vue d'ensemble

Description

“5-Azaspiro[3.4]octane-6,8-dione” is a chemical compound . It has a molecular weight of 139.15 and a molecular formula of C7H9NO2 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9NO2/c9-4-6(2-1-3-6)8-5(10)7-4/h1-3H2, (H2,7,8,9,10) .Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 398.9±35.0 °C . Its predicted density is 1.27±0.1 g/cm3 , and its predicted pKa is 12.25±0.20 .Mécanisme D'action

The mechanism of action of ASD is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. ASD has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Inhibition of HDACs by ASD leads to the acetylation of histones, which alters chromatin structure and gene expression.

Biochemical and Physiological Effects:

ASD has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that ASD derivatives can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. ASD has also been shown to exhibit anti-inflammatory and neuroprotective effects.

Avantages Et Limitations Des Expériences En Laboratoire

ASD has several advantages for lab experiments, including its ease of synthesis and its ability to serve as a scaffold for the development of novel therapeutic agents. However, ASD also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Orientations Futures

The unique structural features of ASD make it a promising scaffold for the development of novel therapeutic agents. Future research should focus on the development of ASD derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, the mechanism of action of ASD should be further elucidated to fully understand its potential applications in various scientific fields.

In conclusion, ASD is a promising compound that has shown potential applications in various scientific fields. Its unique structural features make it a promising scaffold for the development of novel therapeutic agents. Future research should focus on the development of ASD derivatives with improved pharmacological properties and the elucidation of its mechanism of action.

Applications De Recherche Scientifique

Activité Antitumorale

Une série de nouvelles 1-oxa-4-azaspiro[4.5]déca-6,9-diènes-3,8-diones a été conçue et synthétisée en utilisant le 4-aminophénol et l'acide α-glycolique ou l'acide lactique comme matières premières . L'étape clé est la cyclisation oxydative catalysée par un métal de l'amide en 1-oxa-4-azaspiro[4.5]déca-6,9-diènes-3,8-diones . L'activité anticancéreuse de 17 dérivés de 1-oxa-4-azaspiro[4.5]déca-6,9-diènes-3,8-diones a été évaluée . Des résultats préliminaires ont montré que 15 composés présentent une activité modérée à puissante contre les lignées cellulaires cancéreuses humaines du cancer du poumon A549, du cancer du sein MDA-MB-231 et du cancer du col de l'utérus HeLa .

Synthèse de dérivés de 4-anilinoquinazoline substitués par des azaspirocycles ou des azétidines

Le 2-oxa-6-azaspiro[3.4]octane est impliqué dans la préparation de dérivés de 4-anilinoquinazoline substitués par des azaspirocycles ou des azétidines, qui présentent des activités inhibitrices du récepteur du facteur de croissance épidermique (EGFR) .

Safety and Hazards

The safety data sheet for a similar compound, “7-Oxa-5-azaspiro[3.4]octane-6,8-dione”, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

5-azaspiro[3.4]octane-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-5-4-6(10)8-7(5)2-1-3-7/h1-4H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCMMUYPXXTAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(=O)CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304488 | |

| Record name | 5-Azaspiro[3.4]octane-6,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1909305-14-1 | |

| Record name | 5-Azaspiro[3.4]octane-6,8-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1909305-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Azaspiro[3.4]octane-6,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

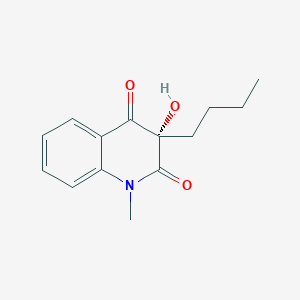

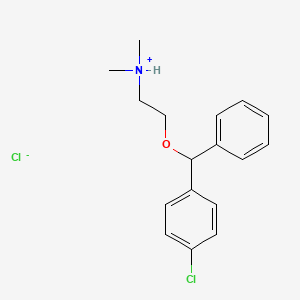

![2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]-](/img/structure/B1653620.png)

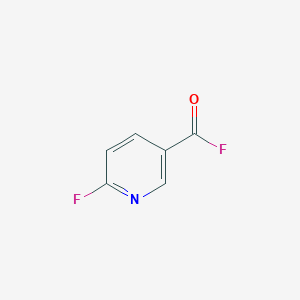

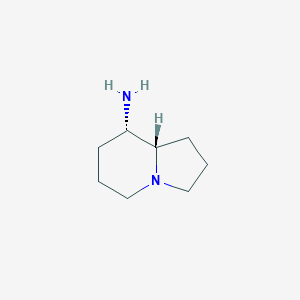

![3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1653631.png)

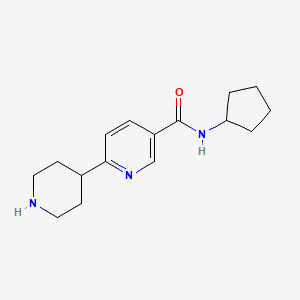

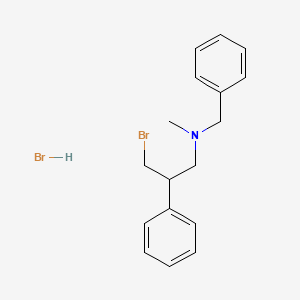

![9,10-Bis[4-(2,2-diphenylethenyl)phenyl]anthracene](/img/structure/B1653633.png)